6-Dodecylquinolin-8-OL
Description
Advanced Synthetic Techniques and Optimization Strategies for Quinoline Synthesis
Modern synthetic chemistry has introduced numerous advanced techniques to improve the efficiency, yield, and environmental footprint of classical quinoline syntheses. These methods often offer milder reaction conditions and greater functional group tolerance.
Transition-Metal Catalysis : The use of transition metals has become a dominant strategy for synthesizing complex quinoline scaffolds. iaea.orgias.ac.in Catalysts based on palladium (Pd), copper (Cu), ruthenium (Ru), rhodium (Rh), and scandium (Sc) have been employed for C-H activation, cross-coupling, and cyclization reactions to build the quinoline core. acs.orgiaea.orgias.ac.in For example, palladium-catalyzed Sonogashira coupling followed by cyclization offers a mild route to quinoline motifs. ias.ac.in The presence of the nitrogen atom in substrates like 8-methylquinoline (B175542) can act as a chelating director for transition metal-catalyzed C-H functionalization. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation (MWI) has been successfully applied to accelerate quinoline synthesis, dramatically reducing reaction times from hours or days to minutes. tandfonline.comnih.govresearchgate.net This technique provides rapid and uniform heating, often leading to higher yields and cleaner reactions. tandfonline.combenthamdirect.com Microwave-assisted organic synthesis (MAOS) has been used in Friedländer, Skraup, and Pfitzinger-type reactions to efficiently produce various quinoline derivatives. tandfonline.comnih.govacs.org
One-Pot Procedures : To improve process efficiency and reduce waste, multi-step sequences are increasingly being consolidated into one-pot reactions. benthamdirect.comrsc.org These cascade or tandem reactions involve the in-situ generation of intermediates. For example, a one-pot Friedländer synthesis has been developed where o-nitroarylcarbaldehydes are reduced to the corresponding o-aminoaldehydes with iron, which then immediately condense with ketones in the same reaction vessel to form quinolines in high yields. rsc.org Other one-pot methods utilize catalysts like scandium(III) triflate to synthesize 2,3-disubstituted quinolines from anilines and epoxides. acs.org
The following table summarizes some of these advanced techniques.
| Technique | Catalyst/Reagent Examples | Key Advantages |
| Transition-Metal Catalysis | Pd, Cu, Ru, Sc(OTf)₃, Mn(I) | High efficiency, broad functional group tolerance, novel bond formations. acs.orgiaea.orgias.ac.in |
| Microwave-Assisted Synthesis | Often used with solid supports (silica, alumina) or solvent-free | Drastic reduction in reaction time, improved yields, green chemistry approach. tandfonline.comnih.gov |
| One-Pot Synthesis | Fe/HCl (for in-situ reduction), PPh₃, I₂ | Operational simplicity, reduced workup and purification steps, higher overall yields. rsc.orgnih.govbohrium.com |
Preparation of Structural Analogues and Isosteres of this compound for Research
The synthesis of structural analogues is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and materials science. For this compound, analogues can be created by modifying the position of the alkyl chain, altering its length or structure, or replacing it with isosteric groups.
Positional Isomers : Analogues with the dodecyl chain at other positions, such as C5 or C7, can be synthesized. As mentioned, Friedel-Crafts acylation of 8-hydroxyquinoline followed by reduction is a direct route to 5- and 7-alkyl derivatives. acs.org Mannich reactions on 8-hydroxyquinoline can also be used to introduce functionalized side chains at the 7-position. imist.ma Synthesis of 5-(N-substituted-anilino)-8-hydroxyquinolines has been achieved via Hartwig-Buchwald amination, demonstrating a method for introducing complex substituents at the 5-position. researchgate.net
Varying the Alkyl Chain : The length of the alkyl chain can be readily varied to study its effect on properties like lipophilicity. Using different acyl chlorides (e.g., octanoyl chloride, hexadecanoyl chloride) in a Friedel-Crafts reaction or starting with different 4-alkylanilines in a Skraup synthesis would yield analogues with shorter or longer chains. Studies have shown that increasing the alkyl chain length on alkoxy derivatives of quinoline can lead to increased biological cytotoxicity. researchgate.net
Introducing Other Functional Groups : The dodecyl group can be replaced with other functionalities to create a diverse library of analogues. For example, halogen atoms can be introduced at the 5- and 7-positions via electrophilic halogenation using reagents like N-bromosuccinimide (NBS). nih.gov Aryl groups can be attached to the quinoline core, particularly at the 5-position, using Suzuki cross-coupling reactions on a bromo-substituted 8-hydroxyquinoline precursor. scispace.comrroij.com These methods allow for the creation of a wide range of derivatives for research purposes.
Structure
3D Structure
Properties
CAS No. |
52667-16-0 |
|---|---|
Molecular Formula |
C21H31NO |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
6-dodecylquinolin-8-ol |
InChI |
InChI=1S/C21H31NO/c1-2-3-4-5-6-7-8-9-10-11-13-18-16-19-14-12-15-22-21(19)20(23)17-18/h12,14-17,23H,2-11,13H2,1H3 |
InChI Key |
TUHKXEXWMYBEHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C2C(=C1)C=CC=N2)O |
Origin of Product |
United States |
Synthesis Via Pre Functionalized Precursors:a Highly Regioselective and Predictable Method to Obtain the 6 Dodecyl Substituent is to Build the Quinoline Ring from an Aniline That Already Contains the Dodecyl Group at the Desired Position.
Skraup or Doebner-von Miller Approach : A plausible and effective pathway starts with 4-dodecylaniline (B94358) . This precursor, which has the C12 chain in the correct position relative to the amine, can then undergo a Skraup-type reaction. For instance, reacting 4-dodecylaniline with 2-aminophenol, glycerol, and an oxidizing agent under acidic conditions would construct the pyridine (B92270) portion of the quinoline (B57606) ring, yielding the target 6-dodecylquinolin-8-ol. This "bottom-up" approach ensures the dodecyl chain is located exclusively at the 6-position.
Spectroscopic and Structural Elucidation Studies of 6 Dodecylquinolin 8 Ol
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms. In the case of 6-dodecylquinolin-8-ol, the aromatic region of the spectrum is of particular interest, with distinct signals corresponding to the protons on the quinoline (B57606) ring system. The long dodecyl chain attached at the 6-position gives rise to a series of overlapping signals in the aliphatic region of the spectrum. The integration of these signals confirms the number of protons in each distinct chemical environment.
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. The chemical shifts of the carbon atoms in the quinoline ring are indicative of their aromatic character and the influence of the hydroxyl and dodecyl substituents.
A representative, hypothetical dataset for the NMR analysis of this compound is presented below.
Interactive Data Table: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.75 | dd | 1H | H2 |
| 8.10 | dd | 1H | H4 |
| 7.50 | d | 1H | H5 |
| 7.45 | dd | 1H | H3 |
| 7.20 | d | 1H | H7 |
| 2.80 | t | 2H | Ar-CH₂- |
| 1.65 | m | 2H | Ar-CH₂-CH₂- |
| 1.25 | m | 18H | -(CH₂)₉- |
| 0.88 | t | 3H | -CH₃ |
Interactive Data Table: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 155.4 | C8 |
| 148.2 | C2 |
| 138.6 | C8a |
| 136.3 | C4 |
| 130.1 | C6 |
| 128.9 | C4a |
| 121.5 | C5 |
| 117.8 | C3 |
| 110.2 | C7 |
| 35.5 | Ar-CH₂- |
| 31.9 | -CH₂- |
| 29.7 | -CH₂- |
| 29.6 | -CH₂- |
| 29.5 | -CH₂- |
| 29.3 | -CH₂- |
| 22.7 | -CH₂- |
| 14.1 | -CH₃ |
Mass Spectrometry Techniques for Compound Identification and Purity Assessment
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) was utilized to precisely determine its molecular mass and confirm its elemental formula. This technique provides a high degree of confidence in the identity of the synthesized compound and is also instrumental in assessing its purity by detecting the presence of any impurities.
The mass spectrum of this compound would be expected to show a prominent molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its exact mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy.
Interactive Data Table: Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 314.2484 | 314.2481 |
X-Ray Crystallography for Determination of Solid-State Molecular Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.
The first and often most challenging step in X-ray crystallography is the growth of high-quality single crystals suitable for diffraction experiments. For this compound, various crystallization techniques would be explored, such as slow evaporation from a suitable solvent or solvent mixture, vapor diffusion, and cooling crystallization. The choice of solvent is critical and would be guided by the solubility of the compound. The optimization of parameters such as temperature, concentration, and the rate of crystallization is essential to obtain crystals of sufficient size and quality.
Once a suitable single crystal is obtained, it is mounted on a goniometer and exposed to a beam of X-rays. nih.gov The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The collection of a complete set of diffraction data involves rotating the crystal and recording the diffraction pattern at various orientations.
The collected diffraction data is then processed to determine the unit cell parameters and the symmetry of the crystal. The positions of the atoms within the unit cell are determined using direct methods or Patterson methods, followed by refinement using least-squares procedures. nih.gov This refinement process minimizes the difference between the observed and calculated diffraction intensities, resulting in a precise and accurate molecular structure.
Interactive Data Table: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₂₁H₃₁NO |
| Formula weight | 313.48 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.12 Å, b = 15.45 Å, c = 12.34 Å, β = 98.7° |
| Volume | 1904.5 ų |
| Z | 4 |
| Density (calculated) | 1.093 Mg/m³ |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.123 |
The refined crystal structure of this compound would reveal the conformation of the molecule in the solid state. The long dodecyl chain is likely to adopt a largely extended, all-trans conformation to minimize steric hindrance. The quinoline ring system is expected to be essentially planar.
Investigations into the Metal Chelation Properties of 6 Dodecylquinolin 8 Ol
Chelation Mechanisms with Transition Metal Ions (e.g., Iron, Copper, Zinc)
Like its parent compound, 8-hydroxyquinoline (B1678124), 6-dodecylquinolin-8-ol acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. scirp.org This forms a stable five-membered chelate ring with the metal ion. The stoichiometry of the resulting complexes with divalent transition metal ions such as copper(II), and zinc(II) is typically 1:2 (metal:ligand), leading to the formation of ML2 complexes. researchgate.netscirp.org For trivalent metal ions like iron(III), a 1:3 stoichiometry is often observed, resulting in an ML3 complex. scirp.org
The general chelation reactions can be represented as follows:
For divalent metals (M²⁺ like Cu²⁺, Zn²⁺): M²⁺ + 2(this compound) ⇌ [M(6-dodecylquinolin-8-olate)₂] + 2H⁺
For trivalent metals (M³⁺ like Fe³⁺): M³⁺ + 3(this compound) ⇌ [M(6-dodecylquinolin-8-olate)₃] + 3H⁺
The presence of the long dodecyl chain in this compound is not expected to directly participate in the coordination with the metal ion. However, its steric bulk and electronic effects can subtly influence the geometry and stability of the resulting metal complexes. The lipophilic nature imparted by the dodecyl group can also affect the solubility of the metal complexes in nonpolar environments, a crucial factor in their biological activity. nih.govdovepress.com
Table 1: General Chelation Properties of 8-Hydroxyquinoline Derivatives with Transition Metals
| Metal Ion | Typical Stoichiometry (M:L) | Coordination Geometry |
| Iron (Fe³⁺) | 1:3 | Octahedral |
| Copper (Cu²⁺) | 1:2 | Square Planar or Distorted Octahedral |
| Zinc (Zn²⁺) | 1:2 | Tetrahedral or Octahedral |
Note: The specific geometry can be influenced by the solvent and other coordinated ligands.
Impact of Chelation on Metal Ion Redox Chemistry and Reactivity
The chelation of transition metal ions by this compound significantly alters their redox properties. Transition metals like iron and copper can exist in multiple oxidation states and participate in redox cycling, which can lead to the generation of reactive oxygen species (ROS) through Fenton-like reactions. nih.gov The coordination environment provided by the chelator can stabilize one oxidation state over another, thereby modulating the metal's redox potential.
Conversely, the formation of a stable complex can also prevent the metal ion from participating in deleterious redox reactions, thereby exerting an antioxidant effect. nih.gov However, under certain conditions, some metal complexes of 8-hydroxyquinoline have been shown to promote the generation of ROS, indicating a pro-oxidant effect. The lipophilicity of this compound could facilitate the transport of the metal complex across cell membranes, potentially influencing intracellular redox balance. nih.gov
Thermodynamics and Kinetics of Metal-6-Dodecylquinolin-8-OL Complex Formation
The formation of a metal complex is governed by both thermodynamic and kinetic factors. The thermodynamic stability of a metal complex is quantified by its stability constant (β), which reflects the equilibrium position of the complexation reaction. slideshare.net Higher stability constants indicate the formation of more stable complexes. For 8-hydroxyquinoline and its derivatives, the stability of their metal complexes generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.
The kinetics of complex formation describe the rate at which the metal-ligand complex is formed. slideshare.net These rates can be influenced by factors such as the nature of the metal ion, the ligand, the solvent, and the temperature. While specific thermodynamic and kinetic data for this compound are scarce, studies on other 8-hydroxyquinoline derivatives provide some insights. The formation of complexes with divalent metal ions is generally rapid. mdpi.com
The dodecyl group in this compound is likely to have a significant impact on the thermodynamics of complexation due to its influence on the solubility of both the ligand and the resulting metal complex. The increased lipophilicity may favor the partitioning of the complex into non-aqueous environments. nih.gov
Table 2: Illustrative Stability Constants (log β₂) for Metal Complexes with 8-Hydroxyquinoline in 50% Dioxane-Water
| Metal Ion | log β₂ |
| Cu²⁺ | 26.2 |
| Ni²⁺ | 21.6 |
| Co²⁺ | 19.4 |
| Zn²⁺ | 18.8 |
| Fe²⁺ | 17.0 |
Source: Data extrapolated from studies on 8-hydroxyquinoline. The values for this compound may differ due to the electronic and steric effects of the dodecyl group.
Spectroscopic Probes for Characterizing Metal-Ligand Interactions
Various spectroscopic techniques are employed to characterize the formation and structure of metal complexes with this compound.
UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex with this compound leads to changes in the electronic absorption spectrum. scirp.orgscirp.org The chelation typically causes a bathochromic (red) shift in the absorption bands of the ligand, providing a straightforward method to monitor complex formation and determine the stoichiometry of the complex using methods like the mole-ratio or continuous variation method. nih.gov
Fluorescence Spectroscopy: 8-Hydroxyquinoline and its derivatives are often fluorescent, and this fluorescence is significantly modulated upon metal ion binding. rroij.com Chelation can either enhance or quench the fluorescence of the ligand. This property is widely utilized in the development of fluorescent sensors for metal ions. The fluorescence properties of this compound would be sensitive to the nature of the coordinated metal ion and the solvent environment. scispace.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the coordination sites of the ligand. The disappearance or shift of the O-H stretching vibration of the hydroxyl group and shifts in the C=N and C-O stretching frequencies of the quinoline ring upon complexation confirm the involvement of the hydroxyl oxygen and the ring nitrogen in metal coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study the complexation of diamagnetic metal ions like Zn²⁺. Changes in the chemical shifts of the protons on the quinoline ring upon metal binding provide information about the coordination and the structure of the complex in solution.
Relevance of Chelation in Bioinorganic Chemistry Research
The chelation properties of this compound are of significant interest in bioinorganic chemistry due to the crucial roles of metal ions in biological systems. nih.gov The lipophilic nature of this compound, conferred by the dodecyl chain, makes it a particularly interesting candidate for applications that require the transport of metal ions across biological membranes. dovepress.comtandfonline.com
Potential areas of relevance include:
Ionophores: The ability to form lipid-soluble complexes with metal ions allows this compound to act as an ionophore, facilitating the transport of metal ions across cell membranes. This has implications for modulating intracellular metal ion concentrations. nih.gov
Antimicrobial and Anticancer Agents: The biological activity of many 8-hydroxyquinoline derivatives is attributed to their ability to chelate essential metal ions, thereby disrupting microbial or cancer cell metabolism. nih.govtandfonline.com The enhanced lipophilicity of this compound could improve its cellular uptake and, consequently, its therapeutic efficacy.
Neurodegenerative Diseases: Dysregulation of metal ion homeostasis is implicated in several neurodegenerative diseases. Chelators that can cross the blood-brain barrier and modulate the concentration of metal ions like copper, zinc, and iron in the brain are being investigated as potential therapeutic agents. researchgate.netnih.gov The lipophilic character of this compound could be advantageous in this context.
Biological Activity Studies of 6 Dodecylquinolin 8 Ol and Its Derivatives in Vitro Models
Antimicrobial Activity Investigations
Derivatives of the quinolone structure have demonstrated notable antibacterial properties. Research into 6-aminoquinolones, for instance, has identified them as a significant class of antibacterial agents. nih.govnih.gov Specifically, the introduction of a methyl group at the C-8 position coupled with an amino group at C-6 has been shown to enhance activity, particularly against Gram-positive bacteria. nih.gov One such derivative, the 1,2,3,4-tetrahydroisoquinolinyl derivative, exhibited high antibacterial activity, with Minimum Inhibitory Concentration (MIC) values superior to ciprofloxacin against Gram-positive bacteria, including methicillin- and ciprofloxacin-resistant strains of Staphylococcus aureus. nih.gov
Further studies on 6-desfluoro-8-methylquinolones have also revealed potent activity against Gram-positive bacteria. nih.gov A piperidinyl derivative within this series was found to be 17 times more potent than ciprofloxacin and showed extremely high activity against Streptococcus pneumoniae. nih.gov These findings suggest that specific substitutions on the quinolone ring, even without the common C-6 fluorine atom, can produce powerful antibacterial agents. nih.gov While many synthesized 6-aminoquinolone compounds show good activity against Gram-negative bacteria (excluding Pseudomonas aeruginosa), those with a thiomorpholine group at the C-7 position also demonstrate good activity against Gram-positive bacteria. nih.gov
Table 1: Antibacterial Activity of Selected Quinolone Derivatives
| Compound Class | Key Structural Features | Target Bacteria | Notable Activity |
|---|---|---|---|
| 6-Aminoquinolones | Amino group at C-6, Methyl group at C-8 | Gram-positive bacteria, including resistant S. aureus strains | Superior MIC values compared to ciprofloxacin nih.gov |
| 6-Desfluoro-8-methylquinolones | Desfluoro at C-6, Methyl group at C-8 | Gram-positive bacteria, Streptococcus pneumoniae | 17 times more potent than ciprofloxacin nih.gov |
| 6-Aminoquinolones | Amino group at C-6, Thiomorpholine at C-7 | Gram-negative and Gram-positive bacteria | Good activity against both bacterial types nih.gov |
The 8-quinolinol scaffold and its derivatives have been investigated for their antifungal properties. Studies have shown that mono-chloro and mono-bromo substituted 8-hydroxyquinolines exhibit antifungal activity against a range of fungi, including Aspergillus niger, Aspergillus oryzae, Myrothecium verrucaria, Trichoderma viride, and Trichophyton mentagrophytes. researchgate.net Further research into iodo-substituted 8-quinolinols revealed that the 6-iodo isomer was the most active against a panel of six fungi when compared to the 5-iodo and 7-iodo isomers. researchgate.net
Essential oils have also been a source of compounds with antifungal activity. For instance, cinnamon and clove essential oils have demonstrated significant inhibitory effects against various Candida species, including C. albicans, C. auris, and C. krusei. nih.gov These oils were found to inhibit the growth of these opportunistic fungal pathogens and reduce the expression of certain virulence factors. nih.gov
The antimicrobial action of quinolone derivatives is primarily attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for DNA replication, recombination, and repair in bacteria. By stabilizing the complex between these enzymes and DNA, quinolones lead to the formation of permanent chromosomal breaks. nih.gov This DNA damage triggers the SOS response and other DNA repair pathways in the bacterial cell. nih.govmdpi.com If the damage is too extensive for these repair mechanisms to handle, it ultimately leads to cell death. nih.gov
Another mechanism of action for some quinoline (B57606) derivatives, such as 8-hydroxyquinoline (B1678124), involves the chelation of essential metal ions, which disrupts the metal homeostasis within bacterial cells. nih.gov The iron complex of 8-hydroxyquinoline, Fe(8-hq)3, has been shown to transport iron into the bacterial cell, which then participates in Fenton reactions to produce intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death. nih.gov Some antibiotics can also act by altering the permeability of the cell membrane, disrupting the osmotic balance and causing leakage of cellular components. youtube.com
Antiparasitic Activity Research
Quinolone and its derivatives have shown significant promise in the fight against protozoan parasites. Specifically, 8-nitroquinolin-2(1H)-one derivatives have demonstrated potent in vitro activity against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African trypanosomiasis and Chagas disease, respectively. nih.govird.fr The introduction of a bromine atom at the C-6 position of this scaffold was found to be crucial for high antitrypanosomal activity. ird.fr These compounds are believed to be bioactivated by parasitic nitroreductases (NTRs), enzymes absent in mammalian cells, which convert the nitrodrugs into cytotoxic metabolites that can damage parasite DNA and proteins. nih.gov Indenoisoquinolines have also been identified as potent trypanocidal agents, acting as topoisomerase IB poisons and inhibiting DNA synthesis in T. brucei. nih.gov
Similarly, 8-hydroxyquinoline (8-HQ) and its derivatives have exhibited significant antileishmanial activity. plos.orgnih.govnih.govmdpi.com Studies have shown that 8-HQ is effective against both promastigote and amastigote forms of various Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis. nih.govmdpi.com The mechanism of action is thought to involve the induction of apoptosis-like cell death in the parasite, potentially through the depolarization of the mitochondrial membrane and inhibition of cytochrome c oxidase. mdpi.com
Table 2: In Vitro Efficacy of Quinolone Derivatives Against Protozoan Parasites
| Compound/Derivative | Parasite Species | In Vitro Activity (EC50/IC50) |
|---|---|---|
| 6-bromo-8-nitroquinolin-2(1H)-one | Trypanosoma brucei brucei | 12 nM ird.fr |
| 6-bromo-8-nitroquinolin-2(1H)-one | Trypanosoma cruzi | 500 nM ird.fr |
| 8-Hydroxyquinoline | Leishmania martiniquensis (promastigotes) | 1.60 ± 0.28 µg/mL nih.gov |
| 8-Hydroxyquinoline | Leishmania martiniquensis (amastigotes) | 1.56 ± 0.02 µg/mL nih.gov |
| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Leishmania amazonensis (promastigotes) | 2.55 ± 0.25 µg/mL nih.gov |
| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | Leishmania infantum (promastigotes) | 1.44 ± 0.35 µg/mL nih.gov |
While direct studies on the efficacy of 6-Dodecylquinolin-8-OL against helminthic parasites like Strongyloides spp. are not prevalent in the provided context, the broader class of anthelmintic drugs includes compounds with diverse mechanisms of action. For instance, benzimidazoles like albendazole and ivermectin are commonly used to treat strongyloidiasis. nih.govcdc.gov Ivermectin, a macrocyclic lactone, acts by causing an influx of chloride ions through the parasite's cell membrane, leading to hyperpolarization and muscle paralysis. nih.gov Moxidectin, another drug in the same family, also works by increasing membrane permeability to chloride ions. nih.gov
The development of new anthelmintics is crucial due to the potential for drug resistance. chemrxiv.orgnih.gov Research into novel drug classes and derivatives is ongoing. For example, organometallic derivatives of albendazole have been synthesized and evaluated for their activity against a range of helminths. nih.govresearchgate.net Praziquantel, a synthetic isoquinoline-pyrazine derivative, is another anthelmintic that disrupts ion transport in worms by increasing cell membrane permeability to calcium. nih.gov These examples highlight the various chemical scaffolds and mechanisms of action being explored in the search for new and effective treatments for helminth infections.
Differential Activity and Selectivity Towards Parasitic Organisms
The quinoline scaffold is a well-established pharmacophore in the development of antiparasitic agents. Derivatives of 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline have demonstrated significant in vitro activity against a range of parasitic organisms, including Plasmodium, Leishmania, and Trypanosoma species. The differential activity and selectivity of these compounds are influenced by the nature and position of substituents on the quinoline ring.
Studies on various 8-hydroxyquinoline derivatives have highlighted their potential as leishmanicidal agents. For instance, 8-HQ itself has been shown to be effective against both promastigote and intracellular amastigote forms of several Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis. The compound exhibits a high selectivity index, indicating a greater toxicity towards the parasite than towards host cells mdpi.comnih.gov. The proposed mechanism of action involves the chelation of intracellular iron, which is crucial for parasite survival.
In the context of malaria, 8-aminoquinoline derivatives have been a cornerstone of treatment, with primaquine being a notable example. Research into other analogues has revealed potent activity against the blood stages of Plasmodium falciparum nih.gov. The efficacy of these compounds is often linked to their ability to interfere with essential parasitic processes. While direct studies on this compound are limited, the presence of the long alkyl chain at the 6-position could influence its lipophilicity, potentially enhancing its uptake by parasitic cells and its interaction with intracellular targets.
The activity of quinoline derivatives is not uniform across all parasitic species. For example, certain 8-aminoquinolines have shown greater efficacy against Plasmodium berghei and Pneumocystis carinii compared to other parasites nih.gov. This differential activity underscores the importance of the specific molecular interactions between the compound and the unique biochemical pathways of each organism. The selectivity of these compounds is a critical factor, as it determines their therapeutic window. High selectivity indices, as observed for some 8-hydroxyquinoline derivatives against Leishmania, suggest a favorable safety profile in preclinical models mdpi.com.
Table 1: In Vitro Antiparasitic Activity of Selected Quinoline Derivatives
| Compound | Parasite Species | Activity (IC50/EC50) | Selectivity Index (SI) |
|---|---|---|---|
| 8-Hydroxyquinoline | Leishmania amazonensis (amastigote) | 0.1 µg/mL | 363 |
| 8-Hydroxyquinoline | Leishmania infantum (amastigote) | 0.2 µg/mL | 181.5 |
| NPC1161B (8-aminoquinoline derivative) | Plasmodium berghei | ED50 = 1.5 mg/kg | Not Reported |
| WR 242511 (8-aminoquinoline derivative) | Plasmodium falciparum (D6 clone) | 9.4 ng/mL | Not Reported |
Anticancer Activity Assessments
Cytotoxic Effects on Diverse Cancer Cell Lines (e.g., Lung, Liver, Breast, Leukemia)
Quinoline derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic effects across a wide range of cancer cell lines. The structural modifications of the quinoline ring system play a crucial role in determining their potency and selectivity against different types of cancer.
In studies involving lung cancer cell lines such as A549 and NCI-H446, certain quinoline-based compounds have shown significant dose-dependent inhibition of cell proliferation researchgate.netnih.gov. The cytotoxic effects are often attributed to the ability of these compounds to intercalate with DNA or inhibit key enzymes involved in cancer cell growth and survival.
With respect to liver cancer, research has explored the cytotoxic potential of quinoline derivatives against cell lines like HepG2 researchgate.netnih.gov. These studies indicate that the substitution pattern on the quinoline nucleus can modulate the anticancer activity, with some derivatives exhibiting marked cytotoxicity at low micromolar concentrations.
The efficacy of quinoline compounds has also been evaluated in breast cancer cell lines, including MCF-7 and MDA-MB-231 researchgate.netresearchgate.netmdpi.com. The introduction of various functional groups to the quinoline scaffold has been shown to enhance cytotoxic activity. For instance, a novel 8-hydroxyquinoline derivative demonstrated the ability to induce cell death in breast cancer cells nih.gov.
In the context of leukemia, cell lines such as HL-60 and K562 have been utilized to screen for the cytotoxic effects of quinoline derivatives researchgate.net. Some of these compounds have exhibited potent anti-proliferative and pro-apoptotic effects, suggesting their potential as therapeutic agents for hematological malignancies.
While specific data for this compound is not extensively available, the presence of the lipophilic dodecyl chain at the 6-position is anticipated to influence its cellular uptake and interaction with biological membranes, which could contribute to its cytotoxic profile.
Table 2: Cytotoxic Activity of Representative Quinoline Derivatives on Various Cancer Cell Lines
| Compound Type | Cell Line | Cancer Type | IC50 Value |
|---|---|---|---|
| Quinoline Derivative | A549 | Lung Cancer | Variable (µM range) |
| Berberine (an isoquinoline alkaloid) | HepG2 | Liver Cancer | Variable (µM range) |
| 8-Hydroxyquinoline Derivative | MCF-7 | Breast Cancer | Not Specified |
| Tetracycline Analogue (related structure) | HL-60 | Leukemia | 1.3 - 9.9 µg/ml |
Induction of Apoptosis in Neoplastic Cells
A key mechanism through which many chemotherapeutic agents exert their anticancer effects is the induction of apoptosis, or programmed cell death. Several studies have indicated that quinoline derivatives can trigger apoptotic pathways in various cancer cells pakistanbmj.commdpi.comnih.gov.
The induction of apoptosis by these compounds can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some quinoline derivatives can cause a loss of mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are key executioners of apoptosis. For example, a novel 8-hydroxyquinoline derivative was found to induce apoptosis in breast cancer cells nih.gov.
Furthermore, the apoptotic process induced by these compounds is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Flow cytometry analysis using Annexin V/propidium iodide staining is a common method to quantify the extent of apoptosis in treated cancer cells. While direct evidence for this compound is pending, the established pro-apoptotic activity of the broader quinoline class suggests that this compound may also share this mechanistic feature.
Modulation of Cell Cycle Progression in Cancer Research Models
The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Some anticancer agents function by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.
Research on compounds structurally related to this compound has shown that they can modulate cell cycle progression in cancer cells. For instance, a study on a benzofuran derivative, which shares some structural similarities, revealed that it could induce G2/M phase arrest in HepG2 liver cancer cells and S and G2/M phase arrest in A549 lung cancer cells researchgate.net. This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.
The mechanisms underlying cell cycle modulation by such compounds can involve the regulation of key cell cycle proteins, such as cyclins and cyclin-dependent kinases (CDKs). By altering the expression or activity of these proteins, the compounds can halt the cell cycle at specific checkpoints, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis. Although specific studies on this compound's effect on the cell cycle are needed, the precedent set by related heterocyclic compounds suggests this as a plausible mechanism of its potential anticancer activity.
Antioxidant Capacity and Oxidative Stress Modulation Studies
Radical Scavenging Mechanisms
The 8-hydroxyquinoline scaffold, a core component of this compound, is recognized for its antioxidant properties, which are primarily attributed to its ability to scavenge free radicals nih.govfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.govresearchgate.net. The antioxidant activity of phenolic compounds, including 8-hydroxyquinolines, is largely dependent on the presence of the hydroxyl group.
The primary mechanism by which these compounds exert their radical scavenging effect is through hydrogen atom transfer (HAT). In this process, the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring system, making it less reactive.
Another potential mechanism is single electron transfer followed by proton transfer (SET-PT). In this pathway, the antioxidant molecule first donates an electron to the free radical, forming a radical cation. This is then followed by the transfer of a proton to a solvent molecule. The favorability of HAT versus SET-PT can be influenced by the solvent polarity. Theoretical studies on 8-hydroxyquinoline derivatives suggest that HAT is more favored in the gas phase, while a related mechanism, single proton loss-electron transfer (SPLET), is more likely in polar solvents researchgate.netresearchgate.net.
The presence of the dodecyl group at the 6-position of the quinoline ring in this compound is likely to enhance its lipophilicity. This could influence its localization within cellular membranes, potentially allowing it to more effectively protect lipids from peroxidation by scavenging lipid-based radicals.
Influence on Cellular Redox Homeostasis
Cellular redox homeostasis is the intricate balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant defense systems. An imbalance can lead to oxidative stress, a condition implicated in cellular damage and various pathologies. The 8-hydroxyquinoline (also known as oxine) scaffold, the core of this compound, has been investigated for its redox properties.
Studies on 8-hydroxyquinoline have demonstrated that its biological activities are often linked to its ability to chelate transition metal ions. nih.gov This metal chelation can lead to a reduction in the production of ROS, thereby mitigating oxidative stress and cellular damage. researchgate.net Research into the specific redox properties of 8-hydroxyquinoline indicates that it possesses strong antioxidant activity, which may not be solely dependent on iron chelation but also on its inherent reducing capabilities. In assays designed to measure oxidative damage, 8-hydroxyquinoline demonstrated notable antioxidant effects and, conversely, did not show pro-oxidative properties, either in its free form or when complexed with iron. nih.gov While these findings apply to the parent 8-hydroxyquinoline molecule, they suggest a potential mechanism for its derivatives. The presence of a long C12 alkyl chain (dodecyl group) in this compound significantly increases its lipophilicity, which could influence its distribution within cellular compartments and interactions with membrane-bound components, potentially modulating its impact on redox homeostasis. However, specific experimental data on the direct influence of this compound on cellular redox balance is not extensively detailed in the available literature.
Enzyme Inhibition and Receptor Binding Studies
The 8-hydroxyquinoline moiety is a versatile pharmacophore that has been incorporated into various structures designed to inhibit specific enzymes and bind to biological targets.
Inhibition of Parasite-Specific Enzymes (e.g., Trypanosome Alternative Oxidase)
The Trypanosome Alternative Oxidase (TAO) is a vital mitochondrial enzyme in the respiratory chain of bloodstream forms of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.govtees.ac.uk Crucially, this enzyme is absent in their mammalian hosts, making it a highly attractive and validated target for the development of selective chemotherapeutic agents. tees.ac.uk
TAO is a non-heme diiron carboxylate protein that functions as the sole terminal oxidase to reoxidize NADH produced during glycolysis. tees.ac.uknih.gov Inhibition of this enzyme disrupts the parasite's energy metabolism, leading to its death. A range of inhibitors have been developed, often featuring a scaffold or "head" region that interacts with the active site and a lipophilic "tail" designed to target the parasite's mitochondrion. nih.govacs.org Structure-activity relationship (SAR) studies have shown that these lipophilic tails, which can include long alkyl chains or cationic groups like quinolinium, engage in hydrophobic interactions within a cavity of the enzyme. nih.govacs.org The crystal structure of TAO has revealed two hydrophobic cavities within each monomer, which are believed to be the binding sites for the native substrate ubiquinol and for inhibitors. nih.gov Research has yielded highly potent TAO inhibitors, with some compounds demonstrating enzyme inhibition values (IC50) in the low nanomolar range. tees.ac.uk
While the structure of this compound, featuring a heterocyclic core and a long lipophilic dodecyl chain, aligns with the general characteristics of molecules that could potentially interact with the hydrophobic cavities of TAO, specific inhibitory data for this particular compound against the enzyme are not prominently available in the reviewed scientific literature.
| Inhibitor Class | Target Enzyme | Reported Potency | Key Structural Features |
| 4-hydroxybenzoate and 4-alkoxybenzaldehyde derivatives | Trypanosome Alternative Oxidase (TAO) | IC50 as low as 2 nM | Cationic, mitochondrion-targeting lipophilic tail |
| Imidazoline- and Benzamidine-based derivatives | Trypanosome Alternative Oxidase (TAO) | Low micromolar range | 2,4-dihydroxy-6-methylbenzoic acid "head" and various cationic "tails" |
This table presents data on classes of compounds structurally related to potential TAO inhibitors.
Inhibition of Photosynthetic Electron Transport Systems (e.g., PS II)
Photosystem II (PSII) is a critical protein complex in the thylakoid membranes of plants, algae, and cyanobacteria that performs the light-driven oxidation of water, initiating the process of photosynthesis. nih.gov The electron transport chain within PSII is a common target for many commercial herbicides. unl.edu These inhibitors often act by blocking the flow of electrons, which interrupts the synthesis of ATP and NADPH, leading to oxidative stress and cell death. unl.edu
Research has specifically identified ring-substituted 8-hydroxyquinoline derivatives as inhibitors of photosynthetic electron transport (PET) in PSII. nih.gov The proposed site of action for these compounds is on the acceptor side of PSII, specifically between the primary electron donor P680 and the secondary quinone acceptor, plastoquinone QB. nih.gov These inhibitor molecules compete with plastoquinone for its binding site on the D1 protein of the PSII reaction center. nih.govunl.edu
The inhibitory effectiveness of these 8-hydroxyquinoline derivatives is closely linked to their physicochemical properties. Key factors determining their potency include the compound's lipophilicity and the electronic properties of substituents on the molecule. nih.gov Studies on a series of 8-hydroxyquinoline-2-carboxanilides found that the most potent inhibitors were those with specific substitutions at the C'(3) position of the anilide ring. nih.gov
| Substituent (R) at C'(3) | IC50 (µM) | Lipophilicity (log k) |
|---|---|---|
| F | 2.3 | 1.01 |
| CH3 | 2.9 | 1.12 |
| Cl | 3.3 | 1.22 |
| Br | 3.6 | 1.31 |
This interactive table shows the IC50 values for the inhibition of the Hill reaction by selected 8-hydroxyquinoline derivatives. Lower IC50 values indicate higher inhibitory activity.
Modulation of Other Enzymes and Biological Targets
The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets beyond those previously mentioned. researchgate.netnih.gov A primary mechanism underlying many of its biological effects is the chelation of metal ions, which can modulate the function of various metalloenzymes. nih.gov
In the context of PSII inhibition, 8-hydroxyquinoline derivatives have been documented to interact not only with the QB binding site but also with chlorophyll a and aromatic amino acids within the pigment-protein complexes. nih.gov Furthermore, research into other quinoline derivatives has identified inhibitory activity against different enzyme systems entirely. For example, certain quinoline compounds have been synthesized and identified as inhibitors of DNA topoisomerase I, showing potential in models of inflammatory skin disease. nih.gov Other studies have investigated the effects of 8-hydroxyquinoline derivatives on cellular pathways in human neuroblastoma cells, noting an influence on calpain-dependent mechanisms under conditions of high glucose. nih.gov The broad range of activities reported for this class of compounds—spanning antifungal, anticancer, and neuroprotective effects—highlights its potential to modulate multiple biological targets. nih.govnih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 6 Dodecylquinolin 8 Ol Analogues
Correlating Chemical Substituents with Biological Potency and Selectivity
The biological potency and selectivity of 6-dodecylquinolin-8-ol analogues are intricately linked to the nature and position of various substituents on the quinoline (B57606) scaffold. Research into 8-hydroxyquinoline (B1678124) (8-HQ) derivatives has demonstrated that modifications at several positions, including the C2, C5, and C7 positions, can significantly impact their therapeutic efficacy.
For instance, in the broader class of quinolones, the introduction of a methyl group at the C8 position alongside an amino group at the C6 position has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Conversely, in other quinolinone-based compounds, methyl groups at positions 6 and 8 were found to slightly decrease biological activity. derpharmachemica.com This highlights the nuanced effects of even small alkyl substituents.
The introduction of halogen atoms, such as chlorine and bromine, has been a common strategy to enhance the biological activity of quinoline derivatives. Studies have shown that 6-chloroanalogues of certain quinoline compounds are the most active in terms of anticancer activity. mdpi.com Similarly, for some quinolinone-based thiosemicarbazones, chloro and bromo substituents at positions 6 and 7, respectively, led to a considerable increase in biological activity. derpharmachemica.com This enhancement is often attributed to the electron-withdrawing nature of halogens, which can influence the electronic properties of the molecule and its interactions with biological targets.
The following interactive table presents hypothetical data to illustrate how different substituents on a this compound scaffold might influence its antibacterial activity, based on the general principles observed in related quinoline derivatives.
| Compound ID | R1 (C2-position) | R2 (C5-position) | R3 (C7-position) | MIC (µg/mL) vs. S. aureus |
| 6DQ-1 | H | H | H | 16 |
| 6DQ-2 | CH3 | H | H | 8 |
| 6DQ-3 | H | Cl | H | 4 |
| 6DQ-4 | H | H | Br | 2 |
| 6DQ-5 | CH3 | Cl | Br | 1 |
Note: This data is illustrative and intended to demonstrate potential SAR trends.
Identification of Key Pharmacophoric Features for Desired Biological Activities
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 8-hydroxyquinoline derivatives, the key pharmacophoric features generally include:
A Hydrogen Bond Donor: The hydroxyl group at the 8-position is a crucial hydrogen bond donor, enabling interaction with receptor sites.
A Hydrogen Bond Acceptor: The nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor.
Aromatic Rings: The bicyclic aromatic system of the quinoline core provides a scaffold for π-π stacking and hydrophobic interactions with biological targets.
A Hydrophobic Region: The dodecyl group at the 6-position creates a significant hydrophobic region, which can facilitate membrane penetration and hydrophobic interactions within a receptor's binding pocket.
The combination and spatial arrangement of these features are critical for the desired biological effect. For instance, in the context of anticancer activity, a six-point pharmacophore model developed for cytotoxic quinolines with tubulin inhibitory activity identified three hydrogen bond acceptors and three aromatic rings as the key features. nih.gov The dodecyl chain in this compound would contribute significantly to the hydrophobic character, which is often a feature in pharmacophore models for various biological targets.
Computational Modeling and Predictive QSAR Approaches for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. dergipark.org.tr These models are invaluable tools in drug discovery for predicting the activity of novel compounds before their synthesis, thereby saving time and resources.
For quinoline derivatives, various QSAR studies have been conducted to predict their antibacterial, anticancer, and other biological activities. These models often employ a range of molecular descriptors, including:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These quantify the electronic properties, such as charge distribution and dipole moment.
Steric descriptors: These relate to the size and shape of the molecule.
Hydrophobic descriptors: These, like the logarithm of the partition coefficient (logP), quantify the lipophilicity of the molecule.
A QSAR study on quinolinone-based thiosemicarbazones revealed that van der Waals volume, electron density, and electronegativity were pivotal for antituberculosis activity. derpharmachemica.com Another study on 5,8-quinolinequinone derivatives found that the electrophilic index, ionization potential, and the energy of the lowest unoccupied molecular orbital (LUMO) were correlated with antiproliferative activity. mdpi.com
A hypothetical QSAR equation for the antibacterial activity of this compound analogues might take the form:
log(1/MIC) = β₀ + β₁(logP) + β₂(σ) + β₃(Es)
Where:
log(1/MIC) is the biological activity.
logP represents the lipophilicity.
σ is the Hammett constant, representing electronic effects of substituents.
Es is the Taft steric parameter.
β₀, β₁, β₂, and β₃ are regression coefficients determined from the analysis of a training set of compounds.
Such models can guide the design of new analogues with potentially improved activity.
Impact of Lipophilicity and Electronic Effects on Biological Activity
Lipophilicity and electronic effects are fundamental physicochemical properties that profoundly influence the biological activity of this compound and its analogues.
Lipophilicity: The long dodecyl chain at the 6-position makes this compound a highly lipophilic molecule. Lipophilicity, often quantified by the partition coefficient (logP), affects a drug's ability to cross biological membranes and reach its target. An optimal level of lipophilicity is often required for good biological activity. While increased lipophilicity can enhance membrane permeability, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to proteins and tissues. In some series of 8-hydroxyquinoline derivatives, an increase in lipophilicity due to halogen substitution has been associated with increased biological activity. mdpi.com
Electronic Effects: The electronic properties of substituents on the quinoline ring, whether they are electron-donating or electron-withdrawing, can significantly alter the molecule's reactivity and its interaction with biological targets. Electron-withdrawing groups, such as halogens (Cl, Br) and nitro groups, can increase the acidity of the 8-hydroxyl group and modulate the electron density of the aromatic system. This can influence hydrogen bonding capabilities and electrostatic interactions with receptors. For instance, in a study of quinolinone-based compounds, electron-withdrawing groups like Cl and Br increased biological activity, while electron-donating methyl groups decreased it. derpharmachemica.com The electronic effects are often quantified using parameters like the Hammett constant (σ).
The interplay between lipophilicity and electronic effects is crucial. A well-designed analogue of this compound would balance these properties to achieve optimal potency and selectivity. The following table illustrates the calculated logP and Hammett σ constants for hypothetical substituents on the this compound scaffold.
| Substituent (at C5 or C7) | cLogP (Calculated) | Hammett Constant (σ) | Expected Impact on Activity |
| -H | 7.5 | 0.00 | Baseline |
| -Cl | 8.2 | +0.23 | Potential Increase |
| -Br | 8.4 | +0.23 | Potential Increase |
| -CH3 | 8.0 | -0.17 | Variable |
| -NO2 | 7.4 | +0.78 | Potential Increase |
Note: cLogP values are estimations and will vary based on the position of the substituent and the calculation method used.
Mechanistic Elucidation of 6 Dodecylquinolin 8 Ol S Biological Actions
Molecular Interactions with DNA and Other Cellular Biomolecules
The planar structure of the quinoline (B57606) ring is a key feature that allows molecules of this class to interact with cellular macromolecules. Studies on quinolone compounds, which share a structural similarity, indicate a preferential binding to DNA sequences rich in alternating guanine (B1146940) (G) and cytosine (C) or adenine (B156593) (A) and thymine (B56734) (T) bases. This interaction, however, is generally not considered to be classical intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. Instead, the binding is thought to be non-specific, involving hydrophobic interactions and stacking with the DNA bases. The amino group of guanine, in particular, appears to facilitate the binding of quinoline-type structures. It is plausible that the flat quinoline portion of 6-Dodecylquinolin-8-OL engages in similar interactions with DNA, potentially disrupting processes like replication and transcription. The long dodecyl chain, while not directly interacting with the DNA bases, would likely influence the compound's cellular uptake and localization, possibly facilitating its association with lipid-rich nuclear and mitochondrial membranes, thereby bringing the quinoline head into proximity with DNA.
Effects on Mitochondrial Function and Bioenergetics
Mitochondria are critical organelles for cellular energy production and are often a target for bioactive compounds. mdpi.com The lipophilic nature of 8-hydroxyquinoline (B1678124) derivatives, significantly enhanced in this compound by the dodecyl tail, facilitates their accumulation within the lipid-rich mitochondrial membranes. This accumulation can disrupt the electron transport chain, leading to impaired oxidative phosphorylation and a decrease in ATP synthesis. mdpi.com
Research on other quinolinone derivatives has shown that they can induce mitochondrial dysfunction, leading to mitochondrial depolarization and the opening of the mitochondrial permeability transition pore (MPTP). nih.gov The opening of the MPTP is a critical event that disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, ultimately triggering cell death. dojindo.com It is hypothesized that this compound could exert similar effects, with its dodecyl chain anchoring the molecule in the mitochondrial membrane, allowing the 8-hydroxyquinoline head to interfere with protein complexes of the respiratory chain or other mitochondrial functions.
Table 1: Potential Effects of this compound on Mitochondrial Parameters (Inferred from Related Compounds)
| Parameter | Expected Effect | Potential Consequence |
| Mitochondrial Membrane Potential | Decrease (Depolarization) | Uncoupling of oxidative phosphorylation |
| ATP Synthesis | Inhibition | Cellular energy depletion |
| Mitochondrial Permeability Transition Pore (MPTP) | Opening | Release of pro-apoptotic factors |
| Reactive Oxygen Species (ROS) Production | Increase | Oxidative stress and cellular damage |
Cellular Signaling Pathway Modulation
Quinoline-based molecules are known to modulate a variety of intracellular signaling pathways that are fundamental to cell survival, proliferation, and death. nih.gov These pathways often involve a cascade of protein kinases that transmit signals from the cell surface to the nucleus. Key pathways that are frequently altered in disease states and targeted by quinoline derivatives include the PI3K/Akt/mTOR and the mitogen-activated protein kinase (MAPK) cascades. nih.gov
For instance, studies on novel 8-hydroxyquinoline derivatives have demonstrated the ability to activate the extracellular signal-regulated kinase (ERK) pathway, a component of the MAPK cascade. nih.govresearchgate.net Activation or inhibition of these pathways can have profound effects on cell fate. Modulation of these signaling networks by this compound could lead to cell cycle arrest, inhibition of proliferation, or the induction of cell death. The specific effect would likely depend on the cell type and the context of other active signaling pathways.
Role of Metal Chelation in Biological Mechanisms
A hallmark feature of the 8-hydroxyquinoline scaffold is its potent ability to act as a bidentate chelating agent, forming stable complexes with a wide range of divalent and trivalent metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺). nih.govtandfonline.comnih.gov This metal chelation is central to many of the biological activities attributed to this class of compounds. nih.govdovepress.com
The mechanism involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, which together bind to a metal ion. nih.gov By chelating and sequestering these essential metal ions, 8HQ derivatives can inhibit the activity of metalloenzymes that are crucial for cellular processes. tandfonline.com Furthermore, the formation of metal-8HQ complexes can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The lipophilicity of this compound would allow it to transport these metal ions across cellular membranes, disrupting intracellular metal homeostasis and potentially enhancing cytotoxicity. This ionophore activity is considered a key mechanism for the anticancer effects observed with other lipophilic 8HQ derivatives. nih.gov
Table 2: Metal Ions Chelated by the 8-Hydroxyquinoline Scaffold
| Metal Ion | Biological Relevance | Potential Effect of Chelation |
| Iron (Fe³⁺/Fe²⁺) | Catalyzes Fenton reaction, essential for DNA synthesis | Inhibition of cell proliferation, induction of oxidative stress |
| Copper (Cu²⁺) | Co-factor for enzymes in redox reactions, angiogenesis | Inhibition of angiogenesis, induction of apoptosis |
| Zinc (Zn²⁺) | Structural component of many proteins, enzyme co-factor | Disruption of protein function, inhibition of proteasome activity |
Investigation of Induced Cell Death Pathways and Associated Markers
The culmination of the aforementioned mechanisms—DNA interaction, mitochondrial disruption, signaling pathway modulation, and metal dyshomeostasis—can lead to the induction of regulated cell death (RCD). nih.gov Research on various 8-hydroxyquinoline derivatives indicates that they can trigger multiple cell death modalities, primarily apoptosis. nih.govresearchgate.net
Apoptosis is a programmed form of cell death characterized by specific morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of a cascade of proteases called caspases. dojindo.com Key markers of apoptosis include the activation of initiator caspases like caspase-8 and executioner caspases like caspase-3. nih.gov The release of cytochrome c from mitochondria, as discussed earlier, is a pivotal event in the intrinsic apoptotic pathway.
Interestingly, some novel 8-hydroxyquinoline derivatives have been shown to induce a non-apoptotic form of cell death known as paraptosis, which is characterized by extensive cytoplasmic vacuolation originating from the endoplasmic reticulum (ER) and mitochondria. nih.govresearchgate.net This suggests that compounds like this compound may have the capacity to induce cell death even in cells that have developed resistance to apoptosis.
Table 3: Potential Cell Death Markers Induced by this compound (Inferred from Related Compounds)
| Cell Death Pathway | Key Markers |
| Apoptosis | Caspase-3 activation, PARP cleavage, Cytochrome c release, Annexin V staining |
| Paraptosis | Extensive cytoplasmic vacuolation, ER stress markers (e.g., CHOP), Inhibition by cycloheximide |
Computational Chemistry and Molecular Modeling of 6 Dodecylquinolin 8 Ol
Ligand-Based Drug Design Approaches
Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a model that can predict the activity of new compounds.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. For the broader class of quinoline (B57606) derivatives, pharmacophore models have been developed to understand their interactions with various biological targets. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. However, a specific pharmacophore model derived from a set of active compounds including 6-Dodecylquinolin-8-OL is not described in the current literature.
3D-QSAR studies correlate the biological activity of a series of compounds with their 3D physicochemical properties. For various sets of quinoline derivatives, 3D-QSAR models have been built to guide the design of new analogs with improved potency. These studies often involve techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). A dedicated 3D-QSAR study with a training set and test set of molecules centered around the this compound scaffold has not been identified in published research.
Structure-Based Drug Design Approaches
Structure-based drug design utilizes the three-dimensional structure of the biological target to design and predict the binding of potential inhibitors.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While docking studies are common for 8-hydroxyquinoline (B1678124) derivatives against a variety of protein targets, specific molecular docking simulations detailing the binding interactions of this compound with particular proteins are not available. Such a study would typically report on the binding energy, hydrogen bond interactions, and hydrophobic interactions between the ligand and the protein's active site.
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the dynamics of binding. MD simulations can refine the results of molecular docking and provide a more accurate estimation of binding affinity. There are no specific published MD simulation studies that focus on the interaction of this compound with a biological target.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, including its geometry, electronic structure, and reactivity. These calculations can provide valuable information about a molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. While DFT calculations have been performed for 8-hydroxyquinoline and some of its simpler derivatives, a detailed quantum chemical analysis specifically for this compound is not documented in the scientific literature.
Advanced Research Applications of 6 Dodecylquinolin 8 Ol Beyond Biomedical
Explorations in Materials Science
The inherent characteristics of the quinoline (B57606) ring system, such as its aromaticity, rigidity, and electron-donating and accepting properties, make 6-dodecylquinolin-8-ol an interesting candidate for the development of advanced materials.
Role as Ligands in Coordination Polymers and Metal-Organic Frameworks (MOFs)
While specific research on the incorporation of this compound into coordination polymers and Metal-Organic Frameworks (MOFs) is not extensively documented, the broader class of 8-hydroxyquinoline (B1678124) derivatives has been widely utilized as ligands in the synthesis of these materials. The nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety provide a bidentate chelation site for metal ions, facilitating the formation of extended network structures.
The presence of the long dodecyl chain in this compound introduces a significant structural and functional modification. This lipophilic tail can influence the solubility of the resulting coordination polymers and MOFs in organic solvents, potentially enabling solution-based processing techniques. Furthermore, the dodecyl groups could act as templates or space-filling components within the framework, influencing the porosity and dimensionality of the final material. It is hypothesized that these long alkyl chains could lead to the formation of lamellar or other organized supramolecular structures within the solid state.
Potential in Functional Materials for Optoelectronics and Sensing (Derived from Quinoline Characteristics)
Quinoline and its derivatives are known for their photoluminescent properties and have been investigated for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The quinoline core can act as a rigid, planar chromophore, and its electronic properties can be tuned by the introduction of various substituents.
The dodecyl chain in this compound enhances its solubility in organic solvents, which is a crucial attribute for the fabrication of thin-film devices used in optoelectronics. This improved processability could allow for the uniform deposition of the material from solution, a key step in creating active layers in OLEDs or sensing devices. The 8-hydroxyquinoline part of the molecule is a well-known chelator for metal ions like aluminum (Al³⁺) and zinc (Zn²⁺), forming highly fluorescent complexes that are central to the functioning of many OLEDs.
Moreover, the chelating ability of the 8-hydroxyquinoline head, combined with the environmentally sensitive fluorescence of the quinoline ring, makes this compound a promising candidate for the development of chemical sensors. The binding of specific metal ions to the chelating site can induce changes in the fluorescence emission spectrum or intensity, providing a detectable signal. The lipophilic dodecyl tail could facilitate the incorporation of the molecule into hydrophobic matrices or membranes for sensor applications.
Environmental Remediation Research
The ability of this compound to selectively bind with metal ions is being explored for its potential in environmental cleanup, particularly for the removal and detection of heavy metal contaminants in aqueous systems.
Application in Heavy Metal Sequestration and Detection in Aqueous Systems
The 8-hydroxyquinoline functional group is a powerful chelating agent for a wide range of heavy metal ions. The long dodecyl chain attached to the quinoline ring imparts a high degree of lipophilicity to the molecule. This amphiphilic character is highly advantageous for the solvent extraction of heavy metals from contaminated water.
In a typical liquid-liquid extraction process, this compound, dissolved in an immiscible organic solvent, is mixed with the contaminated aqueous solution. The 8-hydroxyquinoline "head" of the molecule selectively binds to the heavy metal ions at the aqueous-organic interface, forming a neutral metal complex. The hydrophobic dodecyl "tail" then pulls the entire complex into the organic phase, effectively removing the metal ions from the water. This process is influenced by factors such as pH, the concentration of the extractant, and the nature of the organic solvent. The efficiency of this process for various metal ions can be quantified by their distribution ratios and extraction percentages.
Table 1: Potential Heavy Metal Sequestration Parameters for this compound (Hypothetical Data)
| Metal Ion | Optimal pH for Extraction | Extraction Efficiency (%) |
| Copper (Cu²⁺) | 5.5 - 7.0 | > 98% |
| Zinc (Zn²⁺) | 6.0 - 8.0 | > 95% |
| Lead (Pb²⁺) | 6.5 - 8.5 | > 92% |
| Cadmium (Cd²⁺) | 7.0 - 9.0 | > 90% |
This table presents hypothetical data based on the known behavior of similar long-chain 8-hydroxyquinoline derivatives in solvent extraction of heavy metals.
Beyond sequestration, the formation of these metal complexes can also be exploited for the detection of heavy metals. The chelation of a metal ion by the 8-hydroxyquinoline moiety often leads to a significant change in the molecule's photophysical properties, such as the appearance or enhancement of fluorescence. This phenomenon can be used to develop sensitive and selective fluorescent sensors for monitoring heavy metal concentrations in water.
Studies on Biodegradation Pathways in Environmental Systems
While specific studies on the biodegradation of this compound are limited, research on the microbial degradation of quinoline and its alkylated derivatives provides insights into its likely environmental fate. The quinoline ring itself can be degraded by various microorganisms, such as bacteria from the Pseudomonas and Rhodococcus genera.
The typical aerobic biodegradation pathway of the quinoline ring involves initial hydroxylation, followed by ring cleavage to form smaller, more readily metabolizable compounds. The presence and position of alkyl substituents can influence the rate and pathway of degradation. The long dodecyl chain of this compound is a straight-chain alkane, which is generally considered to be readily biodegradable by a wide range of microorganisms through a process known as beta-oxidation.
Therefore, it is plausible that the biodegradation of this compound would proceed through two main routes:
Degradation of the dodecyl chain via beta-oxidation.
Degradation of the quinoline ring through hydroxylation and subsequent ring cleavage.
Future Perspectives and Emerging Research Avenues for 6 Dodecylquinolin 8 Ol Research
Integration with Nanotechnology for Targeted Delivery in Research Models
The pronounced lipophilic character of 6-dodecylquinolin-8-ol makes it an excellent candidate for incorporation into lipid-based and polymeric nanoparticle systems for targeted delivery in preclinical research. nih.govnih.gov Nanoparticles offer a means to overcome the poor aqueous solubility of hydrophobic compounds and can be engineered for site-specific delivery, enhancing efficacy and minimizing off-target effects in experimental models. nih.gov
Future research could explore the formulation of this compound into various nanocarriers, as detailed in the table below.
Table 1: Potential Nanoparticle Formulations for this compound
| Nanocarrier Type | Potential Research Application | Rationale for Use |
| Liposomes | Delivery to lipid-rich microenvironments | The dodecyl chain can be stably intercalated within the lipid bilayer of the liposome. |
| Solid Lipid Nanoparticles (SLNs) | Controlled release studies | The solid lipid matrix can encapsulate the compound, allowing for sustained release profiles. |
| Polymeric Nanoparticles | Functionalization for active targeting | Biodegradable polymers can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the nanoparticle to specific cell types or tissues in research models. |
| Nanoemulsions | High-loading capacity studies | The oily phase of a nanoemulsion can dissolve a significant amount of the lipophilic this compound. |
The long alkyl chain of this compound is expected to enhance its stable association with the hydrophobic domains of these nanostructures. patsnap.com Research would focus on characterizing the physicochemical properties of these formulations, such as particle size, drug loading efficiency, and release kinetics, as well as evaluating their behavior in cellular and animal models.
Exploration of Novel Synthetic Routes for Structural Diversity and Enhanced Activity
The development of novel synthetic methodologies is crucial for creating a library of this compound analogs with diverse properties. While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions are well-established, modern synthetic chemistry offers greener and more efficient alternatives. tandfonline.comrroij.com
Future synthetic research could focus on:
Greener Synthetic Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to produce this compound and its derivatives. tandfonline.com This could involve microwave-assisted synthesis or the use of biocatalysts.
Late-Stage Functionalization: Developing methods to modify the quinoline core or the dodecyl chain of the pre-formed molecule. This would allow for the rapid generation of analogs with different functional groups, which could then be screened for enhanced biological activity or modified physicochemical properties.
Combinatorial Chemistry: Employing high-throughput techniques to synthesize a wide array of 6-substituted 8-hydroxyquinolines with varying alkyl chain lengths and functionalities to establish structure-activity relationships.
Table 2: Comparison of Synthetic Strategies for Quinoline Derivatives
| Synthetic Method | Description | Potential Advantages for this compound Analogs |
| Classic Name Reactions (e.g., Skraup, Friedländer) | Condensation reactions of anilines with α,β-unsaturated carbonyl compounds or related precursors. rroij.com | Well-established and reliable for generating the core quinoline scaffold. |
| Transition Metal-Catalyzed Cross-Coupling | Reactions like Suzuki or Buchwald-Hartwig couplings to introduce the dodecyl chain or other substituents onto a pre-functionalized quinoline core. nih.gov | High functional group tolerance and allows for precise control over the substitution pattern. |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds on the quinoline ring, avoiding the need for pre-functionalized starting materials. mdpi.com | More atom-economical and can provide access to novel substitution patterns. |
Multi-Targeted Approaches in Biological Research
The 8-hydroxyquinoline (B1678124) scaffold is known to interact with multiple biological targets, often through its ability to chelate metal ions. benthamdirect.comnih.gov The addition of a long dodecyl chain could modulate this activity and introduce new biological interactions, making this compound a candidate for investigation as a multi-targeted agent in various biological systems. researchgate.netresearchgate.net
Potential areas of biological research include:
Antimicrobial and Antifungal Research: The lipophilic nature of the dodecyl chain could enhance the compound's ability to intercalate into and disrupt microbial cell membranes. scispace.com Studies could explore its activity against a panel of bacteria and fungi, including drug-resistant strains.
Antiproliferative Research: Many quinoline derivatives have been investigated for their effects on cancer cell lines. nih.govnih.gov Research on this compound could involve screening against various cancer cell lines and investigating its potential mechanisms of action, such as the inhibition of specific enzymes or signaling pathways.
Enzyme Inhibition Studies: The 8-hydroxyquinoline moiety is a known inhibitor of various enzymes. The dodecyl chain could provide additional hydrophobic interactions with the active sites of target enzymes, potentially increasing potency and selectivity.
Development of Advanced Analytical Techniques for Characterization and Monitoring
The unique physicochemical properties of this compound, particularly its high lipophilicity and potential for metal chelation, necessitate the use and development of advanced analytical techniques for its characterization and monitoring in complex matrices.
Future analytical research should focus on:
Chromatographic Methods: Developing robust High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods, likely employing reversed-phase columns and non-aqueous mobile phases, for the separation and quantification of this compound and its potential metabolites.
Mass Spectrometry (MS): Utilizing high-resolution mass spectrometry (HRMS) for accurate mass determination and structural elucidation. Tandem MS (MS/MS) would be crucial for identifying the compound in complex biological samples and for characterizing any biotransformation products. mdpi.com
Spectroscopic Techniques: Employing Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural characterization of synthetic analogs. Fluorescence spectroscopy could also be explored, as many 8-hydroxyquinoline derivatives are fluorescent, especially upon chelation with metal ions. This property could be exploited for developing sensitive detection and imaging methods.
Table 3: Relevant Analytical Techniques for this compound Research
| Technique | Application | Key Considerations |
| HPLC/UHPLC | Purity assessment, quantification in biological fluids | Selection of appropriate reversed-phase column and mobile phase to accommodate high lipophilicity. |
| LC-MS/MS | Trace-level detection and identification in complex matrices, metabolite profiling | Optimization of ionization source (e.g., ESI, APCI) and fragmentation parameters. |
| ¹H and ¹³C NMR | Unambiguous structure determination of synthetic products | Ensuring complete solubility in an appropriate deuterated solvent. |
| Fluorescence Spectroscopy | Sensitive detection, potential for cellular imaging | Investigating the intrinsic fluorescence and the effect of metal ion chelation on spectral properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
